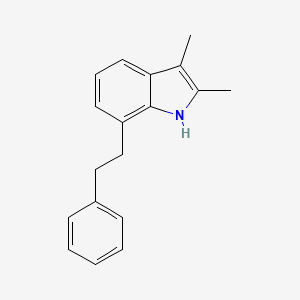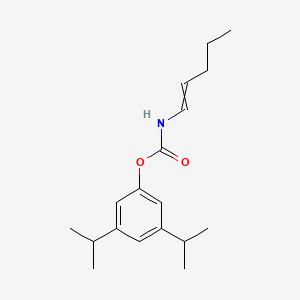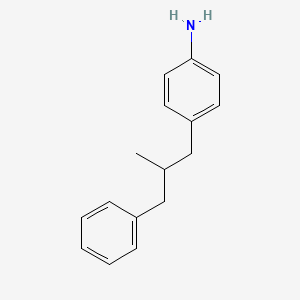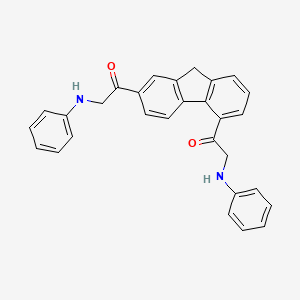![molecular formula C16H21ClN2O3 B14391133 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-26-7](/img/structure/B14391133.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl ester of 3-oxobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 4-(4-chlorophenyl)piperazine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or esters.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride
- Cetirizine ethyl ester dihydrochloride
Uniqueness
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-oxobutanoate ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
90096-26-7 |
|---|---|
Molekularformel |
C16H21ClN2O3 |
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-4-2-14(17)3-5-15/h2-5H,6-12H2,1H3 |
InChI-Schlüssel |
RAAMPGUNXBBXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)




![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)

![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)

